![molecular formula C23H18N2O2S B2563374 N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)benzamide CAS No. 303150-10-9](/img/structure/B2563374.png)
N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)benzamide
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Description
N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)benzamide, also known as MPTB, is a chemical compound that has been studied for its potential use in scientific research. MPTB is a thiazole-based compound that has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Anticancer Activity
A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which are related to the compound , were synthesized and evaluated for their anticancer activity against different cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). These compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher activities than the reference drug etoposide (Ravinaik et al., 2021).
Antimicrobial Agents
Another study synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers, which were tested for antimicrobial activity. Some molecules were found to be more potent than reference drugs against various pathogenic strains, indicating the potential of such derivatives as antimicrobial agents (Bikobo et al., 2017).
Anti-inflammatory and Analgesic Agents
Novel derivatives were synthesized from visnagenone–ethylacetate or khellinone–ethylacetate, showing potential as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors with significant analgesic and anti-inflammatory activities. These findings suggest the utility of these compounds in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Neuroprotective Activity
Derivatives like N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide demonstrated potent inhibitory selectivity against histone deacetylase 6 (HDAC6), decreasing the level of phosphorylated tau proteins and showing neuroprotective activity by triggering ubiquitination. This compound ameliorated impaired learning and memory in animal models, suggesting a potential treatment for Alzheimer's disease (Lee et al., 2018).
Antifungal and Antidiabetic Screening
New dihydropyrimidine derivatives exhibited in vitro antidiabetic activity, highlighting the diverse biological activities that compounds related to N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)benzamide can exhibit, including potential antifungal and antidiabetic effects (Lalpara et al., 2021).
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c1-27-18-13-11-17(12-14-18)24-22(26)20-10-6-5-9-19(20)21-15-28-23(25-21)16-7-3-2-4-8-16/h2-15H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUWJNZLVXCRMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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